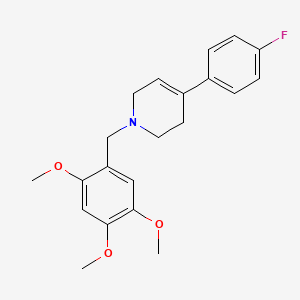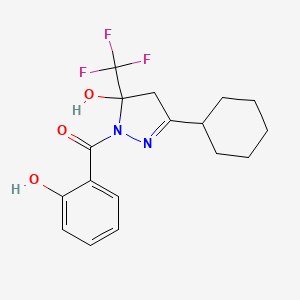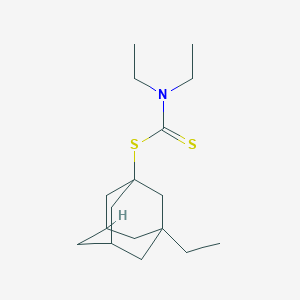![molecular formula C14H8Cl2N2OS B5198455 2-cyano-3-[5-(2,4-dichlorophenyl)-2-furyl]-2-propenethioamide](/img/structure/B5198455.png)
2-cyano-3-[5-(2,4-dichlorophenyl)-2-furyl]-2-propenethioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-cyano-3-[5-(2,4-dichlorophenyl)-2-furyl]-2-propenethioamide, also known as DFP-10825, is a small molecule inhibitor that has been developed as a potential therapeutic agent for the treatment of cancer. This compound has shown promising results in preclinical studies and has the potential to become a valuable tool for cancer research.
Mécanisme D'action
2-cyano-3-[5-(2,4-dichlorophenyl)-2-furyl]-2-propenethioamide acts by inhibiting the activity of a protein called heat shock protein 90 (Hsp90), which is essential for the survival and growth of cancer cells. By inhibiting Hsp90, 2-cyano-3-[5-(2,4-dichlorophenyl)-2-furyl]-2-propenethioamide disrupts the function of several signaling pathways that are critical for cancer cell growth and survival.
Biochemical and Physiological Effects
2-cyano-3-[5-(2,4-dichlorophenyl)-2-furyl]-2-propenethioamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of several kinases, including Akt and Erk, which are important for cancer cell survival and proliferation. In addition, 2-cyano-3-[5-(2,4-dichlorophenyl)-2-furyl]-2-propenethioamide has been shown to induce the expression of several genes that are involved in the regulation of cell cycle and apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
2-cyano-3-[5-(2,4-dichlorophenyl)-2-furyl]-2-propenethioamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been shown to have high selectivity and potency for its target protein, Hsp90. However, 2-cyano-3-[5-(2,4-dichlorophenyl)-2-furyl]-2-propenethioamide has some limitations for lab experiments. It is not water-soluble, which can make it difficult to use in certain assays. In addition, it has not been extensively tested in vivo, which limits its potential for translation to clinical settings.
Orientations Futures
There are several future directions for the study of 2-cyano-3-[5-(2,4-dichlorophenyl)-2-furyl]-2-propenethioamide. One potential avenue is to investigate the use of 2-cyano-3-[5-(2,4-dichlorophenyl)-2-furyl]-2-propenethioamide in combination with other anti-cancer agents. Another direction is to explore the potential of 2-cyano-3-[5-(2,4-dichlorophenyl)-2-furyl]-2-propenethioamide in other disease areas, such as neurodegenerative diseases. Finally, further studies are needed to determine the safety and efficacy of 2-cyano-3-[5-(2,4-dichlorophenyl)-2-furyl]-2-propenethioamide in vivo, which will be critical for its translation to clinical settings.
Méthodes De Synthèse
The synthesis of 2-cyano-3-[5-(2,4-dichlorophenyl)-2-furyl]-2-propenethioamide involves a multi-step process that starts with the reaction of 2,4-dichlorophenylacetonitrile with 2-furylboronic acid. The resulting intermediate is then subjected to a series of reactions that ultimately lead to the formation of 2-cyano-3-[5-(2,4-dichlorophenyl)-2-furyl]-2-propenethioamide. The synthesis method has been optimized to yield high purity and high yield of the compound.
Applications De Recherche Scientifique
2-cyano-3-[5-(2,4-dichlorophenyl)-2-furyl]-2-propenethioamide has been extensively studied for its potential as an anti-cancer agent. It has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, lung, and colon cancer. In addition, 2-cyano-3-[5-(2,4-dichlorophenyl)-2-furyl]-2-propenethioamide has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Propriétés
IUPAC Name |
(E)-2-cyano-3-[5-(2,4-dichlorophenyl)furan-2-yl]prop-2-enethioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl2N2OS/c15-9-1-3-11(12(16)6-9)13-4-2-10(19-13)5-8(7-17)14(18)20/h1-6H,(H2,18,20)/b8-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEFJBLIPDRCXKO-VMPITWQZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=CC=C(O2)C=C(C#N)C(=S)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=CC=C(O2)/C=C(\C#N)/C(=S)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![benzyl 3-{[(2-methyl-5-nitrophenyl)amino]carbonyl}-3,4-dihydro-2(1H)-isoquinolinecarboxylate](/img/structure/B5198373.png)
![4-[(2R*,3R*)-1'-(cyclopentylacetyl)-2-hydroxy-2,3-dihydrospiro[indene-1,4'-piperidin]-3-yl]-2-piperazinone](/img/structure/B5198378.png)


![N-(3-chloro-4-methylphenyl)-3-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzamide](/img/structure/B5198404.png)
![3-(3,4-dimethoxyphenyl)-11-(1-naphthyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5198414.png)
![N-[1-(4-pyridinyl)ethyl]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-2-carboxamide](/img/structure/B5198427.png)
![2-[3-[3-(acetylamino)-4-ethylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B5198438.png)


![4-[allyl(methylsulfonyl)amino]-N-(2-chlorobenzyl)benzamide](/img/structure/B5198448.png)


